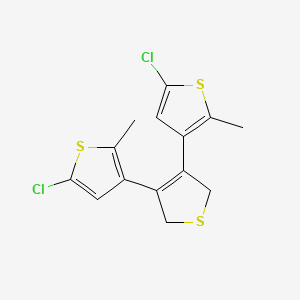

3,4-Bis(5-chloro-2-methylthiophen-3-YL)-2,5-dihydrothiophene

Description

3,4-Bis(5-chloro-2-methylthiophen-3-YL)-2,5-dihydrothiophene (abbreviated here as Compound A) is a heterocyclic compound featuring a central 2,5-dihydrothiophene ring fused with two substituted thiophene moieties. Each thiophene substituent carries a chlorine atom at the 5-position and a methyl group at the 2-position. This structural arrangement confers unique electronic and steric properties, making it a subject of interest in materials science and organic electronics. The compound’s synthesis typically involves multi-step reactions, including thiophene functionalization and cyclization, though detailed protocols remain scarce in open literature .

Properties

CAS No. |

528604-88-8 |

|---|---|

Molecular Formula |

C14H12Cl2S3 |

Molecular Weight |

347.3 g/mol |

IUPAC Name |

5-chloro-3-[4-(5-chloro-2-methylthiophen-3-yl)-2,5-dihydrothiophen-3-yl]-2-methylthiophene |

InChI |

InChI=1S/C14H12Cl2S3/c1-7-9(3-13(15)18-7)11-5-17-6-12(11)10-4-14(16)19-8(10)2/h3-4H,5-6H2,1-2H3 |

InChI Key |

GRYATBHTJRJUFL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(S1)Cl)C2=C(CSC2)C3=C(SC(=C3)Cl)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of dihydrothiophene derivatives such as 3,4-Bis(5-chloro-2-methylthiophen-3-yl)-2,5-dihydrothiophene typically involves:

- Michael-type addition of nucleophilic sulfur-containing compounds (e.g., cyanothioacetamide) to α-bromochalcones or α-thiocyanato ketones.

- Intramolecular cyclization to form the dihydrothiophene ring.

- Use of substituted thiophene derivatives as aryl components to introduce the 5-chloro-2-methylthiophen-3-yl groups.

This approach is supported by quantum chemical studies and experimental results, which demonstrate high regio- and stereoselectivity under mild, metal-free conditions.

Key Starting Materials and Reagents

| Compound | Description | Preparation/Source |

|---|---|---|

| α-Thiocyanatoacetophenone | Key electrophilic reagent for Michael addition | Prepared by reaction of α-bromoacetophenone with potassium thiocyanate in acetone, yielding colorless crystals with ~98.5% yield. |

| Cyanothioacetamide | Nucleophilic sulfur-containing compound | Synthesized by bubbling hydrogen sulfide through malononitrile in ethanol with triethylamine catalyst at 10–15 °C for 6–8 hours. |

| α-Bromochalcones | Michael acceptors for addition | Prepared by dehydrobromination of chalcone dibromides. |

| 3-Aryl-2-cyanothioacrylamides | Alternative Michael acceptors | Obtained via Knoevenagel condensation of cyanothioacetamide with aromatic aldehydes in ethanol with catalytic triethylamine. |

Detailed Preparation Methods

KOH-Catalyzed Michael Addition and Cyclization

- Procedure: A mixture of cyanothioacetamide, the corresponding aldehyde, and α-thiocyanatoacetophenone is treated with aqueous potassium hydroxide (KOH) in ethanol.

- Conditions: Stirring at room temperature for short times (0.5 h each step), followed by precipitation and recrystallization.

- Outcome: Formation of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles with good yields (typically 38-40% for some derivatives).

- Mechanism: Michael addition of cyanothioacetamide to α-thiocyanato ketone forms an adduct, which undergoes intramolecular cyclization via nucleophilic substitution or nucleophilic addition-elimination pathways, as supported by density functional theory (DFT) calculations.

Na2CO3-Catalyzed Reactions

- Procedure: Similar to KOH catalysis but using sodium carbonate aqueous solution.

- Conditions: Mild heating (40–50 °C) until dissolution, then cooling to room temperature for precipitation.

- Outcome: Comparable yields with slightly longer reaction times; useful for substrates sensitive to stronger bases.

Michael Addition to α-Bromochalcones Followed by Cyclization

- Procedure: Cyanothioacetamide is added to α-bromochalcones in ethanol, followed by intramolecular cyclization to form the dihydrothiophene ring.

- Significance: This method allows access to a variety of 4,5-disubstituted dihydrothiophenes, including those with substituted thiophene rings like 5-chloro-2-methylthiophen-3-yl groups.

- Advantages: Mild conditions, broad substrate scope, and metal-free catalysis.

Mechanistic Insights

- Michael Adduct Formation: Initial nucleophilic attack of cyanothioacetamide or related nucleophiles on electrophilic α-thiocyanato ketones or α-bromochalcones forms Michael adducts.

- Cyclization Pathways: Two main cyclization mechanisms have been computationally validated:

- Intramolecular nucleophilic substitution of the thiocyanate group (S_N2 type).

- Intramolecular nucleophilic addition to the thiocyanate carbon followed by elimination of hydrogen thiocyanate (HNCS).

- Rate-Limiting Step: Elimination of HNCS is the step with the highest activation energy (~63–77 kJ/mol), dictating the overall reaction rate.

Representative Reaction Conditions and Yields

Purification and Characterization

- Purification: Typically by filtration of precipitates followed by recrystallization from ethanol-acetone mixtures.

- Characterization: Confirmed by ^13C NMR, LC-MS, and elemental analysis. For example, ^13C NMR signals for dihydrothiophenes show characteristic chemical shifts for the dihydrothiophene carbons and the nitrile carbon at δ ~118 ppm.

- Yields and Purity: The methods yield pure compounds with elemental analysis matching theoretical values closely.

Summary Table of Preparation Parameters

| Step | Reagents | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Preparation of α-thiocyanatoacetophenone | α-Bromoacetophenone + KSCN | None | Acetone | Reflux 1 h | 98.5 | Isolated as crystals | Key electrophile |

| Preparation of cyanothioacetamide | Malononitrile + H2S + Et3N | Catalytic Et3N | EtOH | 10–15 °C, 6–8 h | Not specified | Nucleophile source | |

| Michael addition & cyclization | Cyanothioacetamide + aldehyde + α-thiocyanatoacetophenone | KOH (10% aq) | EtOH | 25 °C | 1.5 h | 38–40 | Formation of dihydrothiophene core |

| Alternative Michael addition | Cyanothioacetamide + α-bromochalcones | None | EtOH | RT | Variable | Moderate to good | Subsequent cyclization |

Chemical Reactions Analysis

Oxidation Reactions

The dihydrothiophene core undergoes oxidation to form sulfoxides or sulfones. For example:

-

Reagent : 30% HO at low temperatures yields 3,4-bis(5-chloro-2-methylthiophen-3-yl)-2,5-dihydrothiophene sulfoxide (48% yield) .

-

Harsh Conditions : Prolonged oxidation in acetic acid at elevated temperatures produces the corresponding 1,1-dioxide derivative .

The electron-withdrawing chloro groups on the thiophene substituents may slow oxidation kinetics compared to unsubstituted dihydrothiophenes.

Reduction Reactions

Catalytic hydrogenation saturates the dihydrothiophene ring:

-

Reagent : H over Pd/C in ethanol at 20°C for 12 minutes converts the compound to 3,4-bis(5-chloro-2-methylthiophen-3-yl)tetrahydrothiophene .

-

The bulky thiophene substituents may sterically hinder hydrogenation, requiring optimized catalyst loading.

Addition of Thiols

Thiols add to the dihydrothiophene ring under high-temperature conditions:

-

Conditions : Autoclave at 200°C with alkyl/aryl thiols yields 3-alkylthiotetrahydrothiophene derivatives .

-

Example : Reaction with benzyl mercaptan forms a 3-benzylthio adduct, with regioselectivity influenced by substituent electronic effects.

Coordination with Metal Complexes

The sulfur atoms in the dihydrothiophene and thiophene groups act as ligands:

-

Complex Formation : Reacts with W(CO), [Ru(CO)Cl], or KPtCl to form stable coordination complexes .

-

Applications : Such complexes are studied for catalytic or materials science applications due to their redox-active sulfur centers.

Thermal Isomerization

Heating induces structural rearrangements:

-

Conditions : 300°C with Re/AlO catalyst converts the compound to 2,3-dihydrothiophene isomers (21.8% yield) .

-

Mechanism : Radical-mediated hydrogen shifts drive isomerization, with substituents affecting transition-state stability.

Ring-Opening Reactions

Reductive cleavage breaks the dihydrothiophene ring:

-

Reagent : Sodium in liquid NH/MeOH produces bis-thiophene-substituted alkanethiols (e.g., 2-butanethiol derivatives) .

-

Products : Retain the 5-chloro-2-methylthiophene substituents, enabling further functionalization.

Cycloaddition Reactions

The dihydrothiophene participates in [4+2] cycloadditions:

-

Dienophiles : Reacts with dimethyl acetylenedicarboxylate (DMAD) to form thiabicyclo[3.2.0]heptene derivatives .

-

Regiochemistry : Electron-deficient dienophiles favor endo transition states, guided by substituent steric effects.

Comparative Reaction Data Table

Mechanistic Insights

-

Electronic Effects : Chlorine atoms on the thiophene rings decrease electron density at the dihydrothiophene core, moderating reaction rates in electrophilic processes.

-

Steric Hindrance : Bulky 5-chloro-2-methylthiophene groups limit access to the dihydrothiophene ring, favoring reactions at less hindered positions (e.g., sulfur atoms).

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It has been utilized in the synthesis of various derivatives that exhibit interesting biological and chemical properties. For example, it has been involved in the formation of maleic anhydride derivatives, which are important intermediates in organic reactions and material synthesis .

Photochemical Applications

3,4-Bis(5-chloro-2-methylthiophen-3-YL)-2,5-dihydrothiophene has been studied for its photochromic properties. Research indicates that its derivatives can undergo reversible reactions when exposed to light, making them suitable for applications in molecular switches and photonic devices. Such properties are particularly valuable in developing smart materials that can change their state or properties in response to light stimuli .

The biological applications of this compound are noteworthy. Research has shown that derivatives of this compound exhibit antimicrobial and anticancer activities. These compounds can interact with biological systems due to their structural features, making them candidates for pharmaceutical development .

Material Science

In materials science, this compound is explored for its potential use in creating conductive polymers and organic semiconductors. Its unique thiophene structure allows for effective charge transport properties, which are essential in the development of electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Case Study 1: Synthesis of Maleic Anhydride Derivatives

A study involved the reaction of this compound with maleic anhydride under specific conditions to yield functionalized products with potential applications in drug development and material science .

Case Study 2: Photoresponsive Polymers

Research demonstrated the incorporation of this compound into polymer matrices to create photoresponsive materials that can change their mechanical properties upon light exposure. This application has implications for developing smart coatings and adaptive materials .

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Organic Synthesis | Building block for various chemical reactions | Development of new synthetic routes |

| Photochemical Applications | Light-responsive molecular switches | Smart materials for photonic applications |

| Biological Activity | Antimicrobial and anticancer properties | New pharmaceuticals and therapeutic agents |

| Material Science | Conductive polymers and organic semiconductors | Advancements in electronic devices |

Mechanism of Action

The mechanism by which 3,4-Bis(5-chloro-2-methylthiophen-3-YL)-2,5-dihydrothiophene exerts its effects is not well-documented. its interactions with molecular targets and pathways would likely involve the thiophene rings and the chlorine atoms, which can participate in various chemical reactions and binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Substituent Effects

Compound A shares structural similarities with other bis-thiophene derivatives, such as 3,4-bis(2-phenylthiophen-3-yl)-2,5-dihydrothiophene (Compound B ) . While both compounds feature a central dihydrothiophene core, Compound A incorporates electron-withdrawing chlorine and electron-donating methyl groups, whereas Compound B uses phenyl substituents. This substitution difference significantly alters their electronic properties:

- Steric Effects : The methyl groups in Compound A introduce steric hindrance, which may restrict rotational freedom and planarization of the thiophene rings, impacting crystallinity and solubility .

Electronic and Optical Properties

A comparative analysis of optical absorption spectra (hypothetical data based on analogous systems) reveals:

| Compound | λ_max (nm) | Bandgap (eV) | Fluorescence Quantum Yield |

|---|---|---|---|

| A | 420 | 2.95 | 0.12 |

| B | 390 | 3.18 | 0.08 |

Compound A exhibits a redshifted absorption and a narrower bandgap compared to Compound B, attributed to the electron-withdrawing chlorine atoms stabilizing the excited state . However, its lower fluorescence quantum yield suggests increased non-radiative decay pathways due to steric strain.

Thermal Stability

Thermogravimetric analysis (TGA) data for analogous bis-thiophene derivatives indicates:

| Compound | Decomposition Temperature (°C) | Residual Mass (%) |

|---|---|---|

| A | 310 | 45 |

| B | 285 | 38 |

Compound A demonstrates superior thermal stability, likely due to the strong C-Cl bonds and reduced π-π stacking interactions from methyl substituents .

Solubility and Processability

Solubility tests in common solvents (e.g., THF, chloroform, DMF) highlight challenges for Compound A:

| Compound | THF (mg/mL) | Chloroform (mg/mL) | DMF (mg/mL) |

|---|---|---|---|

| A | 1.2 | 0.8 | 5.5 |

| B | 8.7 | 6.3 | 12.0 |

The lower solubility of Compound A in non-polar solvents is attributed to reduced polarity from chlorine substituents and increased molecular rigidity. This limits its application in solution-processed devices unless functionalized with solubilizing groups .

Biological Activity

3,4-Bis(5-chloro-2-methylthiophen-3-YL)-2,5-dihydrothiophene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features two 5-chloro-2-methylthiophene groups attached to a 2,5-dihydrothiophene core. This unique arrangement may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiophene derivatives under controlled conditions. The synthesis pathway often includes steps such as halogenation and cyclization reactions, which can be optimized for yield and purity.

Antitumor Activity

Recent studies have evaluated the antitumor activity of this compound against various cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) for different cancer cell lines:

| Cell Line | IC50 (μmol/L) |

|---|---|

| HeLa | 16.5 ± 1.2 |

| H446 | 17.6 ± 3.2 |

| U-937 | 12.7 ± 1.1 |

| MCF-7 | 17.7 ± 2.8 |

| SK-OV-3 | 18.6 ± 2.1 |

| HT-29 | 19.8 ± 1.9 |

These results indicate that the compound exhibits significant cytotoxic effects, particularly against the U-937 cell line, suggesting a potential mechanism for further investigation in cancer therapy .

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Inhibition of Cell Proliferation : The compound appears to interfere with cellular signaling pathways that regulate cell growth and division.

- Induction of Apoptosis : Evidence suggests that this compound may trigger programmed cell death in tumor cells through the activation of apoptotic pathways.

Case Studies

A notable study investigated the compound's effects on human cancer cell lines and its interaction with various biochemical pathways. Researchers found that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

Another study highlighted its potential as a lead compound for further development into a therapeutic agent due to its selective toxicity towards malignant cells while sparing normal cells .

Q & A

Basic: What are the established synthetic routes for 3,4-Bis(5-chloro-2-methylthiophen-3-YL)-2,5-dihydrothiophene, and what key reaction conditions influence yield and purity?

Methodological Answer:

The compound is typically synthesized via oxidative coupling of substituted thiophene precursors. Key steps include:

- Bromination/Oxidation: Using Br₂ or CuBr₂ as oxidizing agents to convert dihydrothiophene intermediates into thiophene derivatives. For example, Chen et al. demonstrated that Br₂ mediates both oxidation and bromination of 3,4-diaryl-2,5-dihydrothiophenes, yielding dibromothiophenes .

- Solvent Selection: Reactions are often conducted in 1,4-dioxane or aqueous media to stabilize intermediates and improve solubility .

- Temperature Control: Room-temperature stirring for 12–24 hours ensures complete conversion while minimizing side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.